Cytochrome P450 Isoform Selectivity Profiling: 1-Substituted Imidazole Inhibition Potency Comparison
In a comparative study of fourteen 1-substituted imidazoles using human hepatic microsomes, 1-(4-phenoxybutyl)imidazole was not directly tested; however, structurally related 1-substituted imidazoles exhibited isoform-dependent inhibition with IC50 values ranging from 0.2 μM to >100 μM across CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [1]. Compounds bearing longer alkyl-aromatic chains demonstrated reduced CYP3A4 inhibition relative to short-chain or aromatic-only substituents. For procurement decisions, this class-level inference indicates that 1-(4-phenoxybutyl)imidazole likely exhibits a distinct CYP inhibition signature compared to clinically used imidazoles such as clotrimazole (IC50 ~0.3-1.5 μM across multiple isoforms) [2].
| Evidence Dimension | CYP450 isoform inhibition potency (IC50 range) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally analogous 1-substituted imidazoles with similar chain length |
| Comparator Or Baseline | Clotrimazole: IC50 0.3-1.5 μM (CYP3A4, CYP2C9); 1-phenylimidazole: IC50 8-45 μM (isoform-dependent) |
| Quantified Difference | Estimated 5- to 50-fold difference in isoform selectivity profile based on substituent-dependent inhibition patterns |
| Conditions | Human hepatic microsomes; isoform-selective probe substrate assays; 37°C incubation |
Why This Matters
Differential CYP inhibition profiles directly impact drug-drug interaction liability and toxicity risk in cell-based or in vivo studies, making compound selection critical for reproducible pharmacology experiments.
- [1] Stresser DM, et al. Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metabolism and Disposition. 2002;30(3):289-294. View Source
- [2] Venkatakrishnan K, von Moltke LL, Greenblatt DJ. Effects of the antifungal agents on oxidative drug metabolism: clinical relevance. Clinical Pharmacokinetics. 2000;38(2):111-180. View Source
